Undecyl 4-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

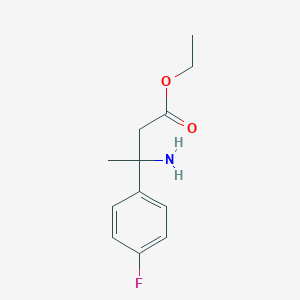

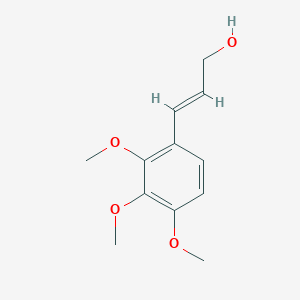

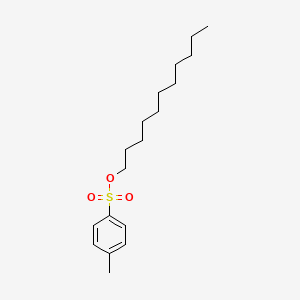

Undecyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of an undecyl group (a chain of eleven carbon atoms) attached to a 4-methylbenzene-1-sulfonate moiety. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecyl 4-methylbenzene-1-sulfonate typically involves the sulfonation of 4-methylbenzene (also known as toluene) followed by the attachment of an undecyl group. The process can be summarized in the following steps:

Sulfonation of 4-methylbenzene: This step involves the reaction of 4-methylbenzene with sulfur trioxide (SO₃) or fuming sulfuric acid (H₂SO₄ containing SO₃) to form 4-methylbenzenesulfonic acid.

Esterification: The 4-methylbenzenesulfonic acid is then reacted with undecanol (an eleven-carbon alcohol) in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to form undecyl 4-methylbenzene-1-sulfonate.

Industrial Production Methods

In an industrial setting, the production of undecyl 4-methylbenzene-1-sulfonate follows similar steps but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Undecyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The sulfonate group can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.

Reduction: Reduction of the sulfonate group can yield sulfinate or thiol derivatives.

Substitution: The sulfonate group can be substituted by nucleophiles, resulting in the formation of different functionalized compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can react with the sulfonate group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfinate or thiol derivatives.

Substitution: Functionalized compounds with various substituents replacing the sulfonate group.

Scientific Research Applications

Undecyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.

Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.

Industry: Utilized in the production of detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The mechanism of action of undecyl 4-methylbenzene-1-sulfonate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by aligning its hydrophobic undecyl chain with the non-polar phase and its hydrophilic sulfonate group with the polar phase. This alignment facilitates the formation of micelles, which can encapsulate hydrophobic molecules, enhancing their solubility and stability in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

Dodecylbenzenesulfonate: Similar structure but with a twelve-carbon chain.

Octylbenzenesulfonate: Similar structure but with an eight-carbon chain.

Hexylbenzenesulfonate: Similar structure but with a six-carbon chain.

Uniqueness

Undecyl 4-methylbenzene-1-sulfonate is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering better solubility and stability compared to shorter or longer chain analogs.

Properties

IUPAC Name |

undecyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S/c1-3-4-5-6-7-8-9-10-11-16-21-22(19,20)18-14-12-17(2)13-15-18/h12-15H,3-11,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNVQASQYAMPQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13552682.png)